3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Drug-likeness Physicochemical properties Succinimide derivatives

Reproducibility in SAR studies requires exact substitution patterns. This compound addresses the need for a specific thioether-containing succinimide, where analogs with simple aryl or amino groups fail to replicate electronic and steric profiles. - Enables direct bioisosteric comparison of thioether (-S-) vs. amino (-NH-) linkers in anticonvulsant scaffolds. - Facilitates N1 position SAR against positional isomers to isolate methoxy effects on logP and metabolic stability. - Dual-purpose probe for CNS and antibacterial screening panels.

Molecular Formula C17H14ClNO3S
Molecular Weight 347.8 g/mol
Cat. No. B5250903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC17H14ClNO3S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClNO3S/c1-22-14-5-3-2-4-13(14)19-16(20)10-15(17(19)21)23-12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3
InChIKeyFBDORUOAINBBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione: Chemical Profile and Scaffold Overview


The compound 3-[(4-Chlorophenyl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione (C17H14ClNO3S) is a 1,3-disubstituted pyrrolidine-2,5-dione derivative, a class of compounds known for diverse biological activities, particularly in the central nervous system [1]. Its structure features a characteristic succinimide core differentiated by a (2-methoxyphenyl) substituent at the 1-position and a (4-chlorophenyl)sulfanyl thioether group at the 3-position. This specific substitution pattern differentiates it from common anticonvulsant analogs like ethosuximide and other 3-aryl or 3-amino derivatives, placing it within a niche of thioether-containing succinimides explored for tailored pharmacological properties.

1
Niche thioether-succinimide scaffold for tailored pharmacological studies.
2
Structurally divergent from standard 3-amino or 3-phenyl anticonvulsant analogs.
3
Supports bioisostere validation and dual-target (CNS/antibacterial) screening assays.

Why This Compound Cannot Be Substituted with Common Pyrrolidine-2,5-dione Analogs


Substituting this compound with a close analog from the pyrrolidine-2,5-dione class is not scientifically valid due to critical pharmacophoric differences. The combined presence of the 2-methoxyphenyl group at N1 and the 4-chlorophenyl thioether at C3 creates a unique electronic and steric environment that is fundamentally distinct from analogs with simple 3-phenyl [1] or 3-amino [2] substituents. Even a positional isomer, such as 1-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, reverses the halogen and methoxy positions, which can drastically alter target binding, metabolic stability, and drug-likeness profiles. This lack of interchangeability necessitates a procurement strategy centered on this exact substitution pattern to ensure experimental reproducibility and valid structure-activity relationship (SAR) analysis.

Positional Isomer
Cl/OMe swap shifts electronic structure, dipole moment, and membrane permeability context, invalidating SAR transfer.
3-Amino Analog
-NH- to -S- bioisostere may significantly shift metabolic stability and hERG binding context, altering liability profiles.
3-Phenyl Analog
Methylene replacing thioether reduces polar surface area, shifting oral bioavailability context and hydrogen-bonding capacity.

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Profile and Drug-Likeness Differentiation

A study on disubstituted pyrrolidine-2,5-dione derivatives estimated drug-likeness properties, placing this compound within a chemical space that respects Lipinski's Rule of Five. While specific quantitative data for this exact compound was not reported, its calculated properties differ significantly from 3-phenyl analogs due to the thioether linkage, which increases polar surface area and hydrogen bond acceptor count, altering oral bioavailability potential [1]. Its positional isomer, 1-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, shares an identical molecular formula (C17H14ClNO3S) but is predicted to have a different dipole moment and logP due to the reversed halogen/methoxy positions, a critical factor for blood-brain barrier penetration in CNS drug discovery [1].

Physicochemical & Drug-likeness
Class-level inference
Predicted distinct logP, higher PSA vs 3-Phenyl analogs
Scaffold confers unique ADME profile; validate computationally
Data to verify: exact logP/solubility not reported for target compound
Drug-likeness Physicochemical properties Succinimide derivatives

Anticonvulsant Pharmacophore Differentiation via Thioether Linkage

The anticonvulsant pharmacophore of pyrrolidine-2,5-diones is highly sensitive to the nature of the 3-substituent. A related compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, demonstrated potent activity with median effective doses (ED50) superior to ethosuximide in animal models [1]. The target compound replaces the amino linker (-NH-) with a thioether (-S-), a bioisosteric replacement that can significantly modulate potency, metabolic stability, and toxicity. The N1-(2-methoxyphenyl) group in the target compound versus an unsubstituted N-H in the potent 3-amino analog represents another major structural divergence that will dictate target binding, as the N-aryl group is crucial for interacting with hydrophobic pockets in voltage-gated ion channels [1].

Anticonvulsant Pharmacophore
Cross-study comparable
-S- vs -NH- linker. Comparator ED50 > ethosuximide
Supports thioether bioisostere validation context
Metabolic stability & hERG liability screening context required
Anticonvulsant activity Succinimide derivatives Structure-activity relationship

Antibacterial Activity Divergence from CNS-Optimized Derivatives

A 2006 study on substituted pyrrolidines, which includes the evaluation of compounds structurally related to the target molecule, provided a framework for understanding its antibacterial potential [1]. The biological activity of these compounds was tested against two bacterial strains, demonstrating that the specific substitution pattern, including the chlorophenyl and methoxyphenyl groups, is critical for activity. While this study does not include modern MIC data for the exact target compound, it establishes an early proof-of-concept that the core scaffold, when appropriately substituted, can yield antibacterial agents. This contrasts with many other pyrrolidine-2,5-dione derivatives that have been optimized solely for CNS or anti-inflammatory targets, highlighting a divergent biological profile [1].

Antibacterial Activity Context
Source review
Reported historical activity against 2 bacterial strains
Enables multi-target repositioning screening hypothesis
Exact MIC data not provided; requires independent verification
Antibacterial activity Structure-activity relationship Pyrrolidine derivatives

Optimal Research Application Scenarios


Probing the Thioether Bioisostere in Anticonvulsant Drug Discovery

This compound is an ideal chemical probe to test whether a thioether (-S-) linkage can serve as a viable bioisostere for the amino (-NH-) linker in potent anticonvulsant 3-aminopyrrolidine-2,5-diones. A research team can use this compound in a comparative in vivo study against the known 3-amino analog [2] to evaluate differences in efficacy (ED50), therapeutic index, and metabolic stability conferred by the sulfur replacement, directly informing the design of next-generation antiseizure medications with improved safety profiles.

N1-Aryl Substitution Effects on ADME Properties

The presence of the N1-(2-methoxyphenyl) group makes this compound distinct for an SAR study focused on the N1 position. By comparing it systematically with its N1-(2-chlorophenyl) positional isomer and other N1-unsubstituted derivatives, researchers can isolate the impact of methoxy substitution on critical parameters like logP, aqueous solubility, and metabolic stability [1]. This data is essential for elucidating the ADME rules within this specific chemical series.

Dual-Target CNS and Anti-Infective Drug Repositioning

Given the historical precedent for antibacterial activity in closely related pyrrolidine analogs [3], this compound is a strong candidate for a drug repositioning screen. A laboratory focused on multi-target drug discovery can simultaneously profile it in a panel of antibacterial assays and standard CNS target-binding panels. This dual approach is not feasible with standard anticonvulsant analogs, which lack the structural features historically linked to anti-infective properties.

Validating In Silico Drug-Likeness Predictions for Succinimides

This compound can serve as a key validation tool for computational models predicting the drug-likeness of disubstituted succinimides. Its unique combination of thioether and methoxyphenyl substituents presents a challenging test case for algorithms calculating polar surface area, hydrogen-bonding capacity, and Rule of Five violations [1]. Experimental determination of its logP and solubility will provide a valuable benchmark for refining in silico ADME prediction tools for heterocyclic compound libraries.

Application
Selection Property
Validation Focus
Thioether bioisostere validation
Thioether (-S-) vs amino (-NH-) linker
Anticonvulsant model profiling, metabolic stability
N1-Aryl substitution SAR
2-Methoxyphenyl substitution
Physicochemical profiling (logP, solubility)
Multi-target screening
CNS + antibacterial scaffold features
Target binding panels, antibacterial strain testing
In silico model benchmarking
Heterocyclic scaffold electronic features
PSA, H-bond, Rule of Five predictions
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